Dexketoprofen Dexketoprofen Dexketoprofen is a monocarboxylic acid that is (S)-hydratropic acid substituted at position 3 on the phenyl ring by a benzoyl group. A cyclooxygenase inhibitor, it is used to relieve short-term pain, such as muscular pain, dental pain and dysmenorrhoea. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid and a member of benzophenones. It is functionally related to a (S)-hydratropic acid.
Dexketoprofen is a non-steroidal anti-inflammatory drug. It is available in the various countries in Europe, Asia and Latin America. It has analgesic, antipyretic and anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 22161-81-5
VCID: VC20824779
InChI: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
SMILES: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Dexketoprofen

CAS No.: 22161-81-5

Cat. No.: VC20824779

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Dexketoprofen - 22161-81-5

Specification

Description Dexketoprofen is a monocarboxylic acid that is (S)-hydratropic acid substituted at position 3 on the phenyl ring by a benzoyl group. A cyclooxygenase inhibitor, it is used to relieve short-term pain, such as muscular pain, dental pain and dysmenorrhoea. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid and a member of benzophenones. It is functionally related to a (S)-hydratropic acid.
Dexketoprofen is a non-steroidal anti-inflammatory drug. It is available in the various countries in Europe, Asia and Latin America. It has analgesic, antipyretic and anti-inflammatory properties.
CAS No. 22161-81-5
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name (2S)-2-(3-benzoylphenyl)propanoic acid
Standard InChI InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Standard InChI Key DKYWVDODHFEZIM-NSHDSACASA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Appearance Assay:≥98%A crystalline solid
Boiling Point 431.32

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